molecular formula C20H22N2 B1532334 3-(1-benzylpiperidin-4-yl)-1H-indole CAS No. 101832-90-0

3-(1-benzylpiperidin-4-yl)-1H-indole

Cat. No. B1532334
CAS RN: 101832-90-0
M. Wt: 290.4 g/mol
InChI Key: JXRNDNNHGLPJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-benzylpiperidin-4-yl)-1H-indole, also known as 1-benzylpiperidin-4-yl-3-indole, is an indole-based heterocyclic compound that has been studied for its potential applications in both scientific research and medical treatments. This compound has been shown to have a wide range of biochemical and physiological effects, and its structure and properties make it a promising candidate for further study.

Scientific Research Applications

1. Potential Antioxidant/Cholinergic Endowed Small Molecule Leads The compound “3-(1-benzylpiperidin-4-yl)-1H-indole” has been studied for its potential as an antioxidant and cholinergic endowed small molecule lead . This research aims to generate leads for developing poly-active molecules with utility in central nervous system (CNS) diseases . These poly-active molecules are capable of mitigating brain free radical damage while enhancing acetylcholine signaling (via cholinesterase inhibition), which are still being sought for combating Alzheimer’s disease (AD) .

Central Nervous System (CNS) Diseases

The compound is being researched for its potential use in treating CNS diseases . The objective of this research is to generate leads for developing poly-active molecules with utility in CNS diseases . These molecules are designed to target only specific contributory synergistic pharmacologies in a disease .

Alzheimer’s Disease (AD)

The compound is being studied for its potential use in combating Alzheimer’s disease (AD) . The research aims to develop poly-active molecules capable of mitigating brain free radical damage while enhancing acetylcholine signaling (via cholinesterase inhibition), which are still being sought for combating AD .

Free Radical Scavenging Abilities

The compound has been preliminarily evaluated for its free radical scavenging abilities . This property could make it useful in combating diseases where free radicals play a significant role .

Cholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit cholinesterase . This property could make it useful in diseases where enhancing acetylcholine signaling is beneficial .

Potential Use in Drug Development

The compound “3-(1-benzylpiperidin-4-yl)-1H-indole” is being studied for its potential use in drug development . Its properties, such as antioxidant activity and cholinesterase inhibition, make it a promising candidate for further research .

properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-9,14,17,21H,10-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRNDNNHGLPJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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